
1,3,4-Oxadiazole, 2-phenyl-5-(1,3,4-thiadiazol-2-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,4-Oxadiazole, 2-phenyl-5-(1,3,4-thiadiazol-2-yl)- is a heterocyclic compound that contains both oxadiazole and thiadiazole rings These rings are known for their diverse biological activities and are commonly used in medicinal chemistry The compound’s structure includes two nitrogen atoms and one oxygen atom in the oxadiazole ring, and two nitrogen atoms and one sulfur atom in the thiadiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-oxadiazole, 2-phenyl-5-(1,3,4-thiadiazol-2-yl)- typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. For example, the reaction of benzohydrazide with thiocarbohydrazide in the presence of phosphoryl chloride can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
1,3,4-Oxadiazole, 2-phenyl-5-(1,3,4-thiadiazol-2-yl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a thiol or thioether.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups into the molecule .
Wissenschaftliche Forschungsanwendungen
1,3,4-Oxadiazole, 2-phenyl-5-(1,3,4-thiadiazol-2-yl)- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It exhibits antimicrobial, antifungal, and antiviral activities, making it a potential candidate for drug development.
Medicine: The compound has shown promise in the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the development of agrochemicals, such as herbicides and insecticides.
Wirkmechanismus
The mechanism of action of 1,3,4-oxadiazole, 2-phenyl-5-(1,3,4-thiadiazol-2-yl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. Its antimicrobial activity is attributed to its ability to interfere with the synthesis of essential biomolecules in microorganisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Oxadiazole: Contains a different arrangement of nitrogen and oxygen atoms in the ring.
1,2,5-Oxadiazole: Another isomer with a distinct ring structure.
1,3,4-Thiadiazole: Similar to the thiadiazole ring in the compound but lacks the oxadiazole ring.
Uniqueness
1,3,4-Oxadiazole, 2-phenyl-5-(1,3,4-thiadiazol-2-yl)- is unique due to the presence of both oxadiazole and thiadiazole rings in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
669065-31-0 |
|---|---|
Molekularformel |
C10H6N4OS |
Molekulargewicht |
230.25 g/mol |
IUPAC-Name |
2-phenyl-5-(1,3,4-thiadiazol-2-yl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C10H6N4OS/c1-2-4-7(5-3-1)8-12-13-9(15-8)10-14-11-6-16-10/h1-6H |
InChI-Schlüssel |
ZUZJXFYKTUZORR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C3=NN=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Ethyl-3-[(thiophen-3-yl)acetyl]-3-azabicyclo[3.2.1]octane-2,7-dione](/img/structure/B12544658.png)
![3-[(2-Methoxyethoxy)methoxy]-2-methylidenehexanoic acid](/img/structure/B12544665.png)
![N-[(2R)-1,1-Dimethoxy-4-methylpentan-2-yl]-4H-1,2,4-triazol-4-amine](/img/structure/B12544672.png)

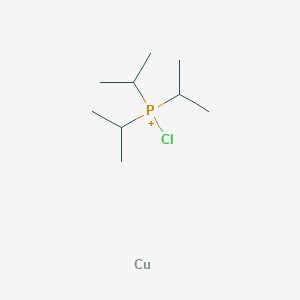
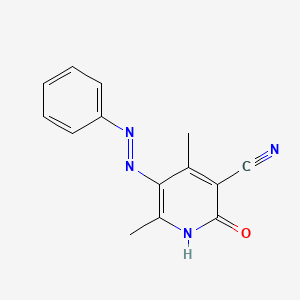
![N-{2-[4-(Ethylsulfanyl)-5-hydroxy-2-methoxyphenyl]ethyl}acetamide](/img/structure/B12544695.png)
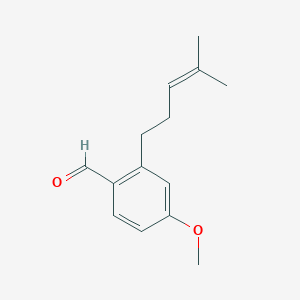
![2-Naphthalenecarboxamide, 6-cyano-N-[3-(1-ethylpropoxy)phenyl]-](/img/structure/B12544706.png)
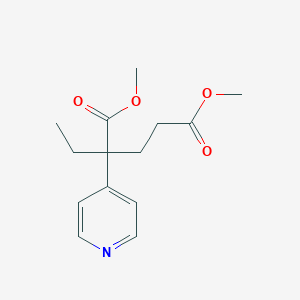

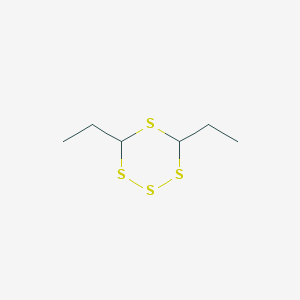
![Benzonitrile, 3-[4-(phenylmethyl)-1-piperidinyl]-](/img/structure/B12544725.png)
![3-[5-(Buta-1,3-dien-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl]propanenitrile](/img/structure/B12544727.png)
